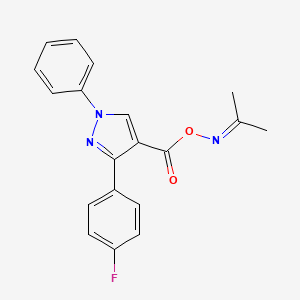

![molecular formula C19H15FN2O2 B2508026 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 861209-20-3](/img/structure/B2508026.png)

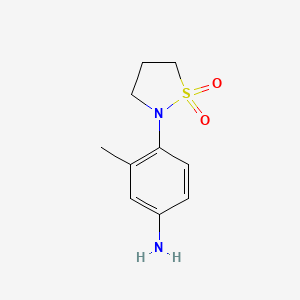

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione" is a derivative of the dihydropyrimidine class, which is known for its diverse biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological relevance. The presence of a fluorophenyl group could influence its binding interactions with biological targets, while the dihydropyrimidine core could contribute to its stability and reactivity.

Synthesis Analysis

The synthesis of related dihydropyrimidine derivatives has been explored in various studies. For instance, a modified Biginelli-type reaction has been used to synthesize similar compounds, such as 4-phenyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione, using multicomponent condensation of 1,3-indanedione, aromatic aldehydes, and urea or thiourea with phosphorus pentoxide in ethanol under reflux conditions . This method provides a convenient one-pot synthesis with moderate to good yields and a simple workup procedure.

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives can be determined using single-crystal X-ray diffraction, as demonstrated in a study where the crystal structure of a related compound was analyzed . The analysis revealed that the pyridine and pyrimidine rings in these compounds are almost coplanar, which could be indicative of the molecular conformation of "this compound" as well.

Chemical Reactions Analysis

The reactivity of dihydropyrimidine derivatives can be quite diverse. For example, 3-formylpyrazolo[1,5-a]pyrimidines have been used as key intermediates for the preparation of functional fluorophores, showcasing the potential of pyrimidine derivatives to participate in various chemical reactions . The fluorophenyl group in the compound of interest may also engage in reactions typical of halogenated aromatics, such as nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of fluorine atoms can affect the compound's lipophilicity and electronic properties, which in turn can influence its solubility, melting point, and reactivity . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also play a role in the compound's physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

Various substituted thieno (2,3-d) pyrimidines, including compounds similar to 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione, have been synthesized and evaluated for their antibacterial properties. The synthesis involved a series of reactions starting from ethyl 2-aminothiophene-3carboxylate, leading to the key intermediate 3-(3-chloro-4-fluorophenyl) thieno [2, 3-d]pyrimidine-2, 4(1H, 3H)-dione, which was then substituted with various aromatic amines to yield the final compounds. These new compounds were characterized by spectroscopic methods (More, Chandra, Nargund, & Nargund, 2013).

Intramolecular Friedel-Crafts Reaction

1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives have been synthesized via an intramolecular Friedel-Crafts reaction. This method involves the reaction of ethyl 6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates and their thioxo analogs with AlCl3 and acetyl chloride in nitrobenzene. The yields of these products were moderate to high, and the compounds were identified using IR and NMR spectroscopy (Mobinikhaledi, Foroughifar, Javidan, & Amini, 2007).

Modified Biginelli-Type Synthesis

A modified Biginelli-type synthesis has been developed for the production of 3,4-Dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione and its derivatives. This synthesis involves a one-pot method using multicomponent condensation of 1,3-indanedione, aromatic aldehydes, and urea/thiourea, utilizing phosphorus pentoxide in ethanol under reflux conditions. The process is noted for its simplicity, clean approach, and moderate to good yields within a short time frame (Warekar, Kolekar, Deshmukh, & Anbhule, 2014).

Antimicrobial Activity of Biginelli Products

Biginelli products derived from Indandione, similar to this compound, have been synthesized and tested for their antimicrobial activity. The structures of these products were confirmed by various spectroscopic methods, and they exhibited significant activity against various gram-negative and gram-positive bacteria (Dabholkar, Patil, & Pandey, 2012).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the enzyme’s active site . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .

Biochemical Pathways

It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways can lead to a variety of biological activities, as mentioned above.

Pharmacokinetics

It is known that the presence of a hydrophobic substituent on the ring can be favorable due to interaction with the ad site of the enzyme , which could potentially impact the compound’s bioavailability.

Result of Action

Based on the known biological activities of related compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .

Action Environment

It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine , suggesting that the compound’s efficacy could potentially be influenced by environmental factors.

Propiedades

IUPAC Name |

3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZFXJRVGPALFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)

![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)

![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)